LTT462 Clinical Pharmacodynamics: On-Target DUSP6 Suppression in Phase I
LTT462 demonstrated dose-proportional pharmacokinetics between 45-450 mg QD and achieved on-target pharmacodynamic modulation, reducing DUSP6 mRNA expression relative to baseline in the majority of evaluated patients with advanced solid tumors harboring MAPK pathway alterations [1]. In the Phase I dose-escalation study (NCT02711345), 8 of 65 patients (12%) achieved stable disease, with one unconfirmed partial response in a cholangiocarcinoma patient harboring a BRAF mutation showing a -33.9% change in sum of target lesions per RECIST 1.1 [1].
| Evidence Dimension | Clinical pharmacodynamic target engagement (DUSP6 reduction) and disease control rate |
|---|---|
| Target Compound Data | DUSP6 expression reduced from baseline; 12% stable disease rate (8/65); -33.9% lesion reduction in one BRAF-mutant cholangiocarcinoma patient |
| Comparator Or Baseline | Baseline DUSP6 expression; RECIST 1.1 baseline sum of target lesions |
| Quantified Difference | Reduction relative to baseline observed; 12% SD rate vs. 54% PD rate (35/65) |
| Conditions | Phase I open-label study in 65 patients with advanced solid tumors harboring MAPK pathway alterations, LTT462 administered 45-600 mg QD or 150-200 mg BID |
Why This Matters
Demonstrates target engagement and preliminary disease stabilization in a clinically relevant patient population, supporting further evaluation in combination regimens.
- [1] Janku F, Elez E, Iyer G, et al. Phase I dose-finding study of oral ERK1/2 inhibitor LTT462 in patients (pts) with advanced solid tumors harboring MAPK pathway alterations. J Clin Oncol. 2020;38(15_suppl):3640. View Source
